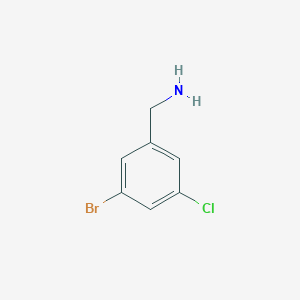![molecular formula C15H10BrF3N2O2S B1444429 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- CAS No. 1036027-58-3](/img/structure/B1444429.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-
概要
説明
“1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of this compound involves a reaction with R-substituted aldehyde at 50 °C to obtain the compounds . The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was used in the reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9) .科学的研究の応用
Multicomponent Reactions and Molecular Properties
1H-Pyrrolo[2,3-b]pyridine compounds have been studied for their role in multicomponent reactions and their unique molecular properties. For instance, compounds like 5H-Chromeno[2,3-b]pyridines, closely related to 1H-Pyrrolo[2,3-b]pyridine, exhibit industrial, biological, and medicinal properties. They have been obtained through multicomponent reactions involving salicylaldehyde and malononitrile dimer, showcasing good yield and confirmed structure through various spectroscopy methods. Additionally, their ADME (absorption, distribution, metabolism, and excretion) properties have been assessed, indicating potential for pharmacokinetic applications (Ryzhkova et al., 2023).
Structural and Conformational Studies
The structural and conformational aspects of similar compounds have been a subject of interest. For example, studies on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural similarities with 1H-Pyrrolo[2,3-b]pyridine, reveal intricate details about their molecular conformations and hydrogen bonding patterns. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Sagar et al., 2017).
Synthesis and Applications in Material Science
Compounds related to 1H-Pyrrolo[2,3-b]pyridine have been synthesized and evaluated for various applications, including their use in material science. For instance, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlights the versatility of these compounds. These polyamides exhibit remarkable properties such as high thermal stability, excellent solubility, and impressive mechanical strength, making them suitable for advanced material applications (Liu et al., 2013).
Molecular Synthesis and Pharmaceutical Research
The synthesis pathways and pharmaceutical applications of 1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied. For example, the design, synthesis, and biological evaluation of these derivatives as c-Met inhibitors showcase their potential in therapeutic applications. The development of novel synthesis methods and the evaluation of their biological activity against various targets underscore the significance of these compounds in pharmaceutical research (Liu et al., 2016).
作用機序
Target of Action
The primary targets of 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, one compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1-4, respectively .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly reduced the migration and invasion abilities of 4T1 cells after treatment .
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby modulating downstream signaling pathways . The interaction between 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- and FGFRs involves binding to the ATP-binding site of the receptor, preventing autophosphorylation and subsequent activation of the receptor .
Cellular Effects
The effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- on various cell types have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . Additionally, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- has been observed to influence gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- exerts its effects primarily through the inhibition of FGFRs . By binding to the ATP-binding site of these receptors, the compound prevents their autophosphorylation and activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound may interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- in animal models have been shown to vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is metabolized through various pathways in the body. Enzymes such as cytochrome P450s are involved in the oxidation and subsequent breakdown of the compound . The metabolites produced can have different biological activities and may contribute to the overall effects of the compound . Additionally, the compound can influence metabolic flux and metabolite levels, potentially affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its uptake and distribution to different cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness . For example, higher concentrations of the compound in tumor tissues can enhance its anti-cancer effects .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects . For instance, localization to the nucleus may enhance its ability to modulate gene expression .
特性
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(16)12-6-10(15(17,18)19)7-20-14(12)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNRBPZZLRWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1444348.png)
![1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1444349.png)
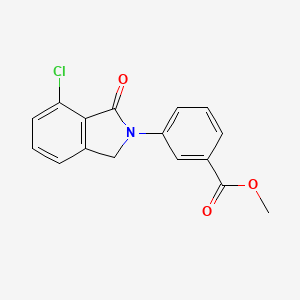
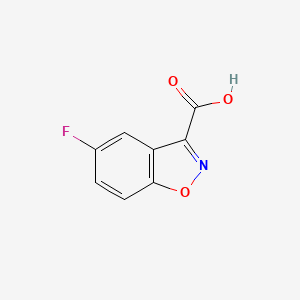
![Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1444354.png)
![tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B1444355.png)
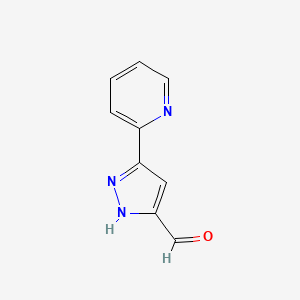
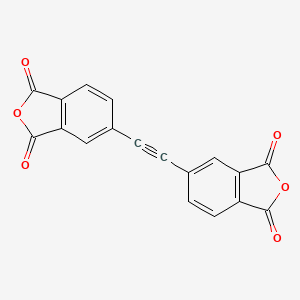

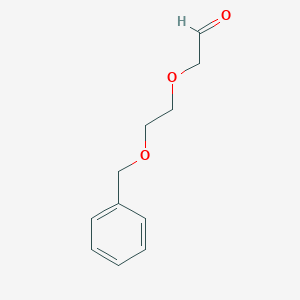
![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)

